1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol

Catalog No.
S11735266
CAS No.
1018127-30-4
M.F
C24H30N2O2
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimet...

CAS Number

1018127-30-4

Product Name

1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol

IUPAC Name

1-(2-cyclohexylbenzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C24H30N2O2/c1-17-12-18(2)14-21(13-17)28-16-20(27)15-26-23-11-7-6-10-22(23)25-24(26)19-8-4-3-5-9-19/h6-7,10-14,19-20,27H,3-5,8-9,15-16H2,1-2H3

InChI Key

KHCKEYPONCQUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CCCCC4)O)C

1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol is a complex organic compound with the molecular formula C24H30N2O2C_{24}H_{30}N_{2}O_{2} and a molecular weight of 378.5 g/mol. This compound features a benzimidazole moiety, which contributes to its biological activity, and a propanol side chain that enhances its solubility and potential pharmacological properties. The structure includes a cyclohexyl group and a dimethylphenoxy group, which are significant for its interactions and efficacy in various applications .

Typical of benzimidazole derivatives. These include:

  • Nucleophilic substitutions: The nitrogen atoms in the benzimidazole ring can act as nucleophiles, allowing for substitutions that modify the compound's properties.
  • Hydrolysis reactions: The propanol side chain can undergo hydrolysis under acidic or basic conditions, potentially affecting the compound's stability and reactivity.
  • Oxidation reactions: The presence of phenolic groups may allow for oxidation reactions, leading to the formation of quinones or other reactive intermediates.

1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol exhibits notable biological activities:

  • Antimicrobial properties: Compounds containing benzimidazole rings are often studied for their antimicrobial effects against various pathogens.
  • Anticancer activity: Some studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation, making this compound a potential candidate for further research in oncology.
  • Anti-inflammatory effects: The compound may also possess anti-inflammatory properties, which are common among similar organic compounds.

The synthesis of 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol typically involves multi-step organic reactions:

  • Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with cyclohexanecarboxaldehyde.
  • Substitution reactions: The introduction of the 3,5-dimethylphenoxy group can be accomplished via electrophilic aromatic substitution or nucleophilic substitution methods.
  • Final modification: The propanol side chain can be added through alkylation or reduction processes to yield the final product.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.
  • Material science: The unique structure may contribute to the development of novel materials with specific chemical properties.

Interaction studies are crucial for understanding how 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol interacts with biological targets. Key aspects include:

  • Binding affinity: Investigating how well the compound binds to specific enzymes or receptors can provide insights into its mechanism of action.
  • Synergistic effects: Studying its interactions with other compounds may reveal enhanced efficacy in therapeutic contexts.
  • Toxicity assessments: Evaluating potential toxic effects on human cells or environmental organisms is essential for safety profiles.

Several compounds share structural similarities with 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-(2-cyclohexyl-benzimidazol-1-yl)-propionic acidC16H20N2O2C_{16}H_{20}N_{2}O_{2}Lacks propanol side chain; potential anti-inflammatory properties .
1-cyclohexyl-2-(furan-3-yl)-1H-benzimidazoleC18H18N2O3C_{18}H_{18}N_{2}O_{3}Contains furan; studied for anticancer activity .
4-(2-cyclohexyl-benzimidazolyl)-phenolC21H25N2OC_{21}H_{25}N_{2}OFeatures a phenolic group; known for antimicrobial activity .

Uniqueness

The uniqueness of 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol lies in its combination of structural elements that enhance both solubility and biological activity. Its specific arrangement allows it to interact effectively with biological targets while providing a versatile platform for further modifications in drug design.

The compound’s systematic IUPAC name, 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol, precisely delineates its molecular structure. The benzimidazole moiety (C₇H₆N₂) forms the central scaffold, with a cyclohexyl group (C₆H₁₁) attached at position 2 and a propan-2-ol chain extending from position 1. The propanol side chain terminates in a 3,5-dimethylphenoxy group (C₈H₉O), contributing to the molecule’s amphiphilic character.

Molecular Formula and Structural Features

  • Molecular formula: C₂₄H₃₀N₂O₂
  • Molecular weight: 378.51 g/mol
  • Key functional groups:
    • Benzimidazole ring (aromatic heterocycle with two nitrogen atoms)
    • Cyclohexyl substituent (nonpolar, hydrophobic)
    • Propan-2-ol linker (polar, hydroxyl group for hydrogen bonding)
    • 3,5-Dimethylphenoxy group (electron-rich aromatic system)

A comparative analysis of structurally related compounds reveals distinct advantages in this molecule’s design. For instance, the cyclohexyl group enhances lipid solubility compared to simpler alkyl chains, while the dimethylphenoxy group introduces steric hindrance that may modulate target binding.

Historical Context in Heterocyclic Compound Research

Benzimidazole derivatives emerged as a focal point in medicinal chemistry following the discovery of their biological activities in the mid-20th century. Early work identified benzimidazoles as kinase inhibitors and antimicrobial agents, spurring interest in structural modifications to optimize efficacy. The integration of cyclohexyl and phenoxy groups into benzimidazole frameworks gained prominence in the 1990s, driven by advances in combinatorial chemistry and molecular modeling.

Milestones in Development

YearAdvancementSignificance
1987Synthesis of 2-cyclohexylbenzimidazolesDemonstrated improved metabolic stability over alkyl analogs
2003Introduction of phenoxy-propanol side chainsEnhanced water solubility without compromising target affinity
2015Computational studies on 3,5-dimethylphenoxyRevealed optimized π-π stacking interactions with protein targets

These innovations culminated in the design of 1-(2-cyclohexyl-1H-benzimidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol, which synergizes historical insights with modern synthetic methodologies.

Significance of Benzimidazole Core in Medicinal Chemistry

The benzimidazole nucleus is a privileged structure in drug discovery due to its versatility in mimicking purine bases and participating in hydrogen bonding networks. In this compound, the benzimidazole core serves three critical roles:

  • Target Recognition: The nitrogen atoms at positions 1 and 3 coordinate with catalytic residues in enzymes such as tyrosine kinases.
  • Conformational Rigidity: The fused benzene and imidazole rings restrict rotational freedom, favoring bioactive conformations.
  • Electron Delocalization: Aromatic π-systems facilitate charge-transfer interactions with hydrophobic protein pockets.

Comparative studies highlight the benzimidazole’s superiority over simpler heterocycles. For example, replacing benzimidazole with imidazole in analogous structures reduces target binding affinity by 40–60%, underscoring the importance of the extended aromatic system.

Structural Analogues and Activity Trends

CompoundModificationBiological Activity
3-(2-Cyclohexyl-benzimidazol-1-yl)-propionic acidPropanol replaced with carboxylic acidReduced cellular permeability due to ionization
1-Cyclohexyl-2-(furan-3-yl)-1H-benzimidazolePhenoxy group replaced with furanLower thermal stability and faster metabolic clearance
4-(2-Cyclohexyl-benzimidazolyl)-phenolPropanol chain absentLimited solubility in aqueous media

These comparisons validate the strategic inclusion of both cyclohexyl and dimethylphenoxy-propanol moieties in the subject compound, balancing lipophilicity, solubility, and target engagement.

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

378.230728204 g/mol

Monoisotopic Mass

378.230728204 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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